Cyclohexanecarboxylic acid physical properties and spectral data
Cyclohexanecarboxylic acid physical properties and spectral data
An In-depth Technical Guide to the Physical and Spectroscopic Properties of Cyclohexanecarboxylic Acid
Introduction
Cyclohexanecarboxylic acid (CCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂.[1][2] Structurally, it consists of a cyclohexane ring bonded to a carboxyl functional group.[3] This compound serves as a vital intermediate in various industrial and pharmaceutical syntheses.[1][4] It is a precursor in the production of caprolactam, the monomer for nylon-6, and is used in the manufacturing of paint and varnish driers.[1][5] Furthermore, its derivatives have shown potential as anticonvulsant agents, making a thorough understanding of its physicochemical properties and spectral characteristics essential for researchers in drug development and materials science.[6][7]
This guide provides a comprehensive overview of the physical properties and spectroscopic data of cyclohexanecarboxylic acid, grounded in established experimental data and analytical techniques. It is designed to be a practical resource for scientists and researchers, offering not just data, but also the rationale behind the analytical interpretation.
Physical and Chemical Properties
At ambient temperatures, cyclohexanecarboxylic acid is a white crystalline solid with a characteristic faint, cheese-like odor.[1][5][6] Its physical state is a direct consequence of its melting point, which is just above standard room temperature. The molecule's structure features a nonpolar, hydrophobic cyclohexane ring and a polar, hydrophilic carboxylic acid group, giving it a dual nature that dictates its solubility.[3] It is sparingly soluble in water but shows good solubility in many organic solvents.[3][5]
Table 1: Key Physical and Chemical Properties of Cyclohexanecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [2][8] |
| Appearance | White crystalline solid | [1][2][3][8] |
| Melting Point | 29-32 °C (84-90 °F) | [2][8][9] |
| Boiling Point | 232-234 °C (450-453 °F) | [2][8][9] |
| Density | ~1.033 g/mL at 25 °C | [1][5] |
| Water Solubility | 0.201 g/100 mL at 15 °C | [1] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and ether | [3][5][6] |
| pKa | Weakly acidic | [5] |
| Refractive Index (n20/D) | ~1.461 | [9] |
| LogP | 1.96 | [2][10] |
Spectroscopic Analysis: A Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of chemical compounds. For cyclohexanecarboxylic acid, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.
Infrared (IR) Spectroscopy
Principle & Causality: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups. For CCA, IR is used to confirm the presence of the critical carboxylic acid moiety.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Sample Preparation: A small amount of the solid cyclohexanecarboxylic acid is placed directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like creating a KBr pellet is needed, making ATR a rapid and common technique.
-
Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Interpretation of the IR Spectrum: The IR spectrum of cyclohexanecarboxylic acid is dominated by features of the carboxyl group and the alkyl cyclohexane ring.
-
O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer, a highly characteristic feature.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.
-
C=O Stretch: A strong, sharp absorption peak appears at approximately 1700 cm⁻¹ . This is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-O Stretch & O-H Bend: Absorptions in the fingerprint region, typically around 1300-1200 cm⁻¹ (C-O stretch) and 920 cm⁻¹ (out-of-plane O-H bend), further confirm the presence of the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of cyclohexanecarboxylic acid in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.
Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum shows distinct signals for the different types of protons.
-
-COOH Proton (1H): A very broad singlet is typically observed far downfield, often between 10-12 ppm . Its chemical shift is highly dependent on concentration and solvent. This signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing the peak to disappear.
-
Alpha-Proton (-CH-COOH) (1H): The proton on the carbon adjacent to the carboxyl group appears as a multiplet around 2.2-2.4 ppm . It is deshielded by the electron-withdrawing effect of the carboxyl group.
-
Cyclohexane Protons (10H): The remaining ten protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, typically between 1.2-2.0 ppm . The complexity arises from the conformational rigidity of the ring and the small differences in the chemical environments of the axial and equatorial protons.
Interpretation of the ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.[11]
-
Carbonyl Carbon (-COOH): The most downfield signal, appearing around 180-183 ppm , is characteristic of a carboxylic acid carbonyl carbon.[11]
-
Alpha-Carbon (-CH-COOH): The carbon directly attached to the carboxyl group appears at approximately 43 ppm .[11]
-
Cyclohexane Ring Carbons: The remaining four signals correspond to the other carbons of the ring. Due to symmetry, there are only three unique positions relative to the carboxyl group (C2/C6, C3/C5, and C4). These typically appear in the 25-30 ppm range.[11][12] The carbon at the 4-position is generally the most shielded (furthest upfield), while the carbons at the 2/6 positions are the most deshielded of the ring carbons.
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry bombards a molecule with high-energy electrons (in Electron Ionization, EI-MS), causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the pattern of fragment ions provides a molecular fingerprint that reveals structural components.
Experimental Protocol (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, more stable ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and then detected.
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak for cyclohexanecarboxylic acid should appear at m/z = 128 , corresponding to its molecular weight.[2][13] This peak may be of moderate to low intensity due to the molecule's propensity to fragment.
-
Key Fragment Ions: The fragmentation pattern is highly informative.[2][14]
-
[M - OH]⁺ (m/z = 111): Loss of a hydroxyl radical (-•OH) is a common fragmentation for carboxylic acids.
-
[M - COOH]⁺ (m/z = 83): Loss of the entire carboxyl group as a radical (-•COOH) results in a prominent peak corresponding to the cyclohexyl cation. This is often a very stable and abundant fragment.
-
Loss of H₂O (m/z = 110): A peak corresponding to the loss of a neutral water molecule from the molecular ion can also be observed.
-
Ring Fragmentation: Further fragmentation of the cyclohexyl ring leads to a series of smaller peaks in the lower m/z region (e.g., at m/z = 55, 41), which are characteristic of cyclic alkanes.
-
Safety and Handling
According to Safety Data Sheets (SDS), cyclohexanecarboxylic acid is classified as an irritant.[1] It can cause skin irritation and serious eye damage or irritation.[15][16][17] May also cause respiratory irritation.[1][15] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[15][16] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6]
Conclusion
Cyclohexanecarboxylic acid is a well-characterized compound whose identity, purity, and structure can be unequivocally confirmed through a combination of standard analytical techniques. Its physical properties are dictated by the interplay between its alkyl ring and carboxyl group. Spectroscopic analysis provides a detailed structural fingerprint: IR spectroscopy confirms the essential carboxylic acid functional group, NMR spectroscopy elucidates the precise ¹H and ¹³C atomic environments, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers utilizing this versatile chemical in their work.
References
-
Solubility of Things. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexanecarboxylic acid 98-89-5 wiki. Retrieved from [Link]
-
Stenutz. (n.d.). cyclohexanecarboxylic acid. Retrieved from [Link]
-
Chem Service, Inc. (2016). Safety Data Sheet - Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chegg. (2020). Solved Please help interpret the results for the same. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]
-
Wiley. (n.d.). 13C NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester. Retrieved from [Link]
-
NIST. (n.d.). WebBook for Cyclohexanecarboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexanecarboxylic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ScienceDirect. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of Cyclohexanecarboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tnjchem.com [tnjchem.com]
- 5. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Cyclohexanecarboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 8. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. cyclohexanecarboxylic acid [stenutz.eu]
- 11. spectrabase.com [spectrabase.com]
- 12. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 14. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. fishersci.fr [fishersci.fr]
- 17. chemicalbook.com [chemicalbook.com]

